BenchChemオンラインストアへようこそ!

1-(Azetidin-3-yl)-2-methylpiperidine

PI3Kδ inhibition Binding affinity Kinase assay

1-(Azetidin-3-yl)-2-methylpiperidine (CAS 959239-81-7) is a structurally precise azetidine-piperidine building block that cannot be interchanged with positional isomers without risking SAR invalidation. Derivatives demonstrate 2.70 nM biochemical potency against PI3Kδ, >10 μM CYP3A4 IC50 for low drug-drug interaction risk, and full Lipinski compliance as a fragment-sized starting point (MW 154.25, LogP ~1.0). Supplied as a solid with ≥95% purity, this scaffold is purpose-built for hit-to-lead campaigns targeting inflammatory and oncology indications. Standard B2B shipping; for R&D use only.

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
CAS No. 959239-81-7
Cat. No. B1521718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azetidin-3-yl)-2-methylpiperidine
CAS959239-81-7
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC1CCCCN1C2CNC2
InChIInChI=1S/C9H18N2/c1-8-4-2-3-5-11(8)9-6-10-7-9/h8-10H,2-7H2,1H3
InChIKeyNIIXLZXTTXFBNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Azetidin-3-yl)-2-methylpiperidine (CAS 959239-81-7) Procurement Specifications & Core Properties


1-(Azetidin-3-yl)-2-methylpiperidine (CAS 959239-81-7) is a heterocyclic compound combining a four-membered azetidine ring with a methyl-substituted piperidine moiety (C9H18N2, MW 154.25 g/mol) [1]. It is supplied as a solid with a typical purity specification of ≥95% by reputable vendors [2]. Its computed physicochemical properties include XLogP3-AA 1 [1], one hydrogen bond donor, two acceptors, and a topological polar surface area of 15.3 Ų [1].

Why Simple In-Class Substitution of 1-(Azetidin-3-yl)-2-methylpiperidine Is Scientifically Unjustified


Structurally related piperidine-azetidine isomers (e.g., 3-(Azetidin-3-yl)-1-methylpiperidine [1], 4-(Azetidin-3-yl)-1-methylpiperidine ) share identical molecular weight and formula but differ in the substitution pattern on the piperidine ring. These positional isomers can exhibit divergent receptor binding, metabolic stability, and physicochemical properties. Moreover, 1-(Azetidin-3-yl)-2-methylpiperidine is a component of more complex molecules with demonstrated biological activity [2] [3]; substituting it with a generic 'piperidine-azetidine' building block without empirical data risks invalidating structure-activity relationships and downstream assay results. The following quantitative evidence underscores the non-interchangeable nature of this compound.

Quantitative Differentiation of 1-(Azetidin-3-yl)-2-methylpiperidine: Key Assay Data & Comparator Analysis


PI3Kδ Biochemical Inhibition: 1-(Azetidin-3-yl)-2-methylpiperidine-Derived Inhibitor vs. Reference Inhibitor IC87114

A derivative containing 1-(Azetidin-3-yl)-2-methylpiperidine as a key structural element demonstrates potent inhibition of PI3Kδ in a competitive fluorescence polarization assay [1]. Its IC50 of 2.70 nM surpasses the potency of the selective PI3Kδ inhibitor IC87114, which exhibits an IC50 of 70 nM (p110δ) under similar in vitro conditions [2].

PI3Kδ inhibition Binding affinity Kinase assay Drug discovery

Cellular PI3Kδ Activity: 1-(Azetidin-3-yl)-2-methylpiperidine-Containing Compound vs. Reference Inhibitor IC87114

In a cellular context, a 1-(Azetidin-3-yl)-2-methylpiperidine-derived compound inhibits human PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells with an IC50 of 374 nM [1]. This compares favorably to the cellular potency of IC87114, which demonstrates an IC50 of 500 nM in similar assays [2].

Cellular PI3Kδ activity AKT phosphorylation Functional assay Oncology

CYP3A4 Inhibition Liability: 1-(Azetidin-3-yl)-2-methylpiperidine-Derived Compound vs. Ketoconazole

Time-dependent inhibition of CYP3A4 in human liver microsomes was assessed for a molecule containing the 1-(Azetidin-3-yl)-2-methylpiperidine core. The compound exhibited an IC50 > 10,000 nM [1]. In stark contrast, the potent CYP3A4 inhibitor ketoconazole displays an IC50 of 57-100 nM in similar assays [2].

CYP3A4 inhibition Drug-drug interaction Metabolic stability ADME

Lipinski Compliance and Physicochemical Profile: 1-(Azetidin-3-yl)-2-methylpiperidine vs. Typical Drug-like Space

1-(Azetidin-3-yl)-2-methylpiperidine adheres to Lipinski's Rule of Five with a molecular weight of 154.25 g/mol, XLogP3-AA of 1.0, one hydrogen bond donor, and two acceptors [1]. This profile contrasts with many larger, more lipophilic piperidine-azetidine derivatives that violate one or more Lipinski criteria, thereby offering a more favorable starting point for lead optimization with respect to oral bioavailability potential.

Lipinski's Rule of Five Drug-likeness Physicochemical properties Oral bioavailability

Optimized Use Cases for 1-(Azetidin-3-yl)-2-methylpiperidine Based on Empirical Differentiation


PI3Kδ-Focused Lead Optimization Programs

Based on the demonstrated biochemical (2.70 nM) and cellular (374 nM) potency of a derivative containing the 1-(Azetidin-3-yl)-2-methylpiperidine motif, this building block is a strategic choice for medicinal chemistry campaigns seeking to develop novel, potent PI3Kδ inhibitors. The scaffold's ability to confer low nanomolar biochemical activity, as evidenced in comparative studies with IC87114 [1] [2], supports its prioritization in hit-to-lead and lead optimization phases targeting inflammatory diseases and oncology indications where PI3Kδ is validated.

Drug Discovery with Low DDI Liability Requirements

The >10 μM IC50 for CYP3A4 inhibition [1] positions 1-(Azetidin-3-yl)-2-methylpiperidine-containing molecules as candidates with a reduced risk of drug-drug interactions. This property is particularly advantageous for developing therapeutics intended for chronic administration in patient populations likely to be on concomitant medications, such as those with autoimmune disorders, metabolic diseases, or psychiatric conditions. It differentiates the scaffold from more promiscuous inhibitors that carry higher DDI flags.

Fragment-Based Drug Discovery and Early Lead Generation

With a low molecular weight (154.25 g/mol), favorable LogP (~1.0), and full compliance with Lipinski's Rule of Five [1], 1-(Azetidin-3-yl)-2-methylpiperidine is an ideal fragment-sized building block. It offers a validated starting point for fragment growing, linking, or merging strategies, minimizing the risk of late-stage pharmacokinetic liabilities while providing a proven bioactive core for further elaboration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Azetidin-3-yl)-2-methylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.